molecular formula C19H15N7 B3724211 1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B3724211
M. Wt: 341.4 g/mol
InChI Key: BTOLSTRXVLRDER-FBHDLOMBSA-N
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Description

1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a vital role in multicomponent reactions . These compounds can be found in many natural products like indole alkaloids, fungal, and marine organisms .


Synthesis Analysis

The synthesis of 1H-indole-3-carbaldehyde derivatives involves multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

The chemical reactions involving 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Future Directions

The future directions for the research and application of 1H-indole-3-carbaldehyde and its derivatives are promising. They are ideal precursors for the synthesis of active molecules and have a significant role in multicomponent reactions . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7/c1-11-5-4-7-14-16(11)22-18-17(14)24-26-19(23-18)25-21-10-12-9-20-15-8-3-2-6-13(12)15/h2-10,20H,1H3,(H2,22,23,25,26)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOLSTRXVLRDER-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
Reactant of Route 2
1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
Reactant of Route 3
1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

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